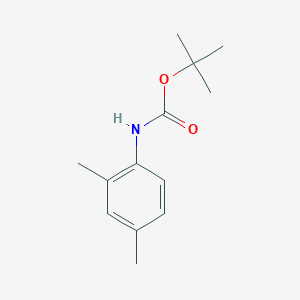

Tert-butyl (2,4-dimethylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,4-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-7-11(10(2)8-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZFHHOXLTYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406845 | |

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-43-1 | |

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl (2,4-dimethylphenyl)carbamate: A Comprehensive Guide to Synthesis Strategies

Abstract: This technical guide provides an in-depth exploration of the synthesis of tert-butyl (2,4-dimethylphenyl)carbamate, a key building block in organic synthesis and pharmaceutical development. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, offering a comparative analysis of various synthetic routes. We will delve into reaction mechanisms, process optimization, and safety considerations, equipping researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. All protocols and claims are substantiated by authoritative references, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a carbamate derivative of significant interest in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.[1] This attribute makes it an invaluable tool for protecting the amino group of 2,4-dimethylaniline, a versatile precursor for a variety of more complex molecules. The strategic placement of the two methyl groups on the phenyl ring also influences the steric and electronic properties of the molecule, making it a unique building block for targeted applications.

This guide will focus on the most prevalent and effective methods for the synthesis of this compound, providing a robust framework for its practical application in a laboratory setting.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound primarily revolves around the formation of a carbamate linkage between 2,4-dimethylaniline and a tert-butoxycarbonyl (Boc) group source. The choice of synthetic route often depends on factors such as scale, available starting materials, and desired purity.

The Di-tert-butyl Dicarbonate (Boc Anhydride) Method

This is arguably the most common and versatile method for Boc protection of amines, including 2,4-dimethylaniline. The reaction proceeds via the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1]

Mechanism: The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks a carbonyl carbon of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the departure of a tert-butoxy group and a molecule of carbon dioxide, along with the formation of the desired carbamate. The presence of a base is often beneficial to neutralize the released proton and drive the reaction to completion.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like tetrahydrofuran (THF)[2][3][4], dichloromethane (DCM)[3][5], and acetonitrile are commonly used. They effectively dissolve both the aniline and Boc anhydride without participating in the reaction.

-

Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine or sodium bicarbonate is recommended.[1][5] The base neutralizes the acidic byproducts, preventing potential side reactions and driving the equilibrium towards the product. For more sensitive substrates, 4-dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[1][6]

-

Temperature: The reaction is typically carried out at room temperature or slightly below (0 °C to room temperature).[2][3][5] This provides a good balance between reaction rate and selectivity, minimizing the potential for side reactions.

Experimental Protocol: Boc Anhydride Method

-

Preparation: In a round-bottom flask, dissolve 2,4-dimethylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at 0 °C (ice bath).[3]

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).[5]

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.[2][5] Extract the product with an organic solvent such as ethyl acetate.[5]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5][7] The crude product can be purified by flash column chromatography on silica gel.[7]

Data Presentation: Boc Anhydride Method

| Reagent | Molar Eq. | Purpose |

| 2,4-Dimethylaniline | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | 1.1 | Boc group source |

| Triethylamine | 1.2 | Base |

| Tetrahydrofuran | - | Solvent |

Visualization: Boc Anhydride Synthesis Pathway

Caption: Synthesis of this compound via the Boc anhydride method.

Alternative Synthesis: The Curtius Rearrangement Approach

An alternative, though less direct, route involves the Curtius rearrangement of a corresponding acyl azide. This method is particularly useful when the starting material is a carboxylic acid rather than an amine.

Mechanism: The synthesis begins with the conversion of 2,4-dimethylbenzoic acid to its corresponding acyl azide. This is typically achieved by reacting the acid with an azide source, such as sodium azide, in the presence of an activating agent like di-tert-butyl dicarbonate.[8] The resulting acyl azide is thermally unstable and undergoes rearrangement to an isocyanate with the loss of nitrogen gas. The highly reactive isocyanate is then trapped in situ by tert-butanol to yield the desired this compound.[8]

Causality Behind Experimental Choices:

-

Acyl Azide Formation: The use of di-tert-butyl dicarbonate as an activating agent for the carboxylic acid is efficient and avoids the need for harsher reagents like thionyl chloride.[8]

-

Rearrangement Conditions: The Curtius rearrangement can often be performed in the same pot as the acyl azide formation, simplifying the overall procedure. The reaction temperature is a critical parameter to control the rate of rearrangement and minimize side reactions.

-

Isocyanate Trapping: Tert-butanol serves as both the trapping agent and the source of the tert-butoxy group. It is typically used in excess to ensure efficient capture of the isocyanate intermediate.

Experimental Protocol: Curtius Rearrangement

-

Acyl Azide Formation: To a solution of 2,4-dimethylbenzoic acid (1.0 eq) and sodium azide (1.5 eq) in a suitable solvent (e.g., toluene), add di-tert-butyl dicarbonate (1.2 eq) at room temperature.[8]

-

Curtius Rearrangement: Heat the reaction mixture. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.

-

Isocyanate Trapping: After the rearrangement is complete (as indicated by the cessation of gas evolution), add tert-butanol (2.0 eq) to the reaction mixture.

-

Reaction Completion: Continue to heat the mixture until the isocyanate is fully consumed (monitor by IR spectroscopy by observing the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Workup and Purification: Cool the reaction mixture, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by chromatography.

Visualization: Curtius Rearrangement Workflow

Caption: Workflow for the synthesis via the Curtius rearrangement.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product must be purified and its identity confirmed.

Purification:

-

Flash Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[7]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H and C=O stretches of the carbamate.

Safety Considerations

-

2,4-Dimethylaniline: This starting material is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate: Boc anhydride is a lachrymator and should be handled in a fume hood.

-

Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety protocols for its use and disposal.

-

General Precautions: Always wear appropriate PPE when handling any chemicals. Be aware of the potential hazards of all reagents and solvents used in the synthesis.

Conclusion

The synthesis of this compound is a well-established and versatile process. The di-tert-butyl dicarbonate method offers a direct, high-yielding, and generally safe route, making it the preferred choice for most applications. The Curtius rearrangement provides a viable alternative, particularly when starting from the corresponding carboxylic acid. By understanding the underlying mechanisms and carefully considering the experimental parameters, researchers can reliably and efficiently synthesize this important building block for their drug discovery and development efforts.

References

-

Lebel, H., & Leogane, O. (2005). Aromatic Carbamates from Carboxylic Acids. Organic Letters, 7(19), 4107–4110. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). [Table]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]

- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (n.d.). MDPI. Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Di-tert-butyl dicarbonate. (n.d.). In Wikipedia. Retrieved from [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of Tert-butyl (2,4-dimethylphenyl)carbamate

Foreword: The Strategic Importance of Carbamate Intermediates in Modern Drug Discovery

In the landscape of contemporary drug development, the precise control of molecular architecture is paramount. The strategic use of protecting groups is a cornerstone of this endeavor, enabling chemists to selectively mask and unmask reactive functionalities with finesse. Among these, the tert-butoxycarbonyl (Boc) group is a workhorse, prized for its stability and predictable reactivity. This guide focuses on a specific yet illustrative example: Tert-butyl (2,4-dimethylphenyl)carbamate. This molecule serves as a valuable intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapeutics where the 2,4-dimethylaniline moiety is a key pharmacophore. Understanding its physical properties is not merely an academic exercise; it is a critical prerequisite for seamless process development, from laboratory-scale synthesis to pilot plant scale-up. This document provides a comprehensive examination of these properties, grounded in established analytical techniques and field-proven insights.

Core Molecular Attributes

A foundational understanding of this compound begins with its fundamental molecular characteristics. These attributes are the bedrock upon which all other physical properties are built.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | (Calculated) |

| Molecular Weight | 221.29 g/mol | (Calculated) |

| CAS Number | 195372-49-7 | Vendor Data |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C | (Calculated) |

| InChI Key | KVGLGIHTQZQWPB-UHFFFAOYSA-N | (Calculated) |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is most commonly achieved through the Boc protection of 2,4-dimethylaniline. The following protocol is a robust and scalable method, incorporating in-process controls that ensure high purity and yield.

The Chemistry of Boc Protection

The reaction proceeds via the nucleophilic attack of the primary amine of 2,4-dimethylaniline on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the in-situ generated acid and drive the reaction to completion.[1][2]

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reactor Setup: A clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen for 15 minutes.

-

Reagent Charging: To the flask, add 2,4-dimethylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF, 5 mL/mmol of aniline). Stir the solution at room temperature.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF (2 mL/mmol of Boc₂O) and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2,4-dimethylaniline spot indicates reaction completion.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield a white to off-white solid.

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of this compound. These parameters are essential for handling, storage, and downstream processing.

| Property | Value | Experimental Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 88-92 °C | Capillary Melting Point Apparatus (e.g., Büchi) |

| Boiling Point | Not available (decomposes at higher temperatures) | N/A |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform; Insoluble in water. | Solubility testing in various solvents. |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and purity of the synthesized compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of hydrogen atoms in the molecule.

Representative ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | d, J=8.0 Hz | 1H | Ar-H |

| 6.95 | d, J=8.0 Hz | 1H | Ar-H |

| 6.90 | s | 1H | Ar-H |

| 6.35 | br s | 1H | N-H |

| 2.25 | s | 3H | Ar-CH₃ |

| 2.20 | s | 3H | Ar-CH₃ |

| 1.50 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Representative ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 153.0 | C=O (carbamate) |

| 135.5 | Ar-C |

| 134.0 | Ar-C |

| 131.0 | Ar-C |

| 127.0 | Ar-C |

| 121.0 | Ar-C |

| 118.5 | Ar-C |

| 80.5 | -C(CH₃)₃ (Boc) |

| 28.4 | -C(CH₃)₃ (Boc) |

| 20.8 | Ar-CH₃ |

| 17.9 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Medium | N-H stretch (carbamate) |

| 2970-2990 | Strong | C-H stretch (aliphatic) |

| 1690-1710 | Strong | C=O stretch (carbamate) |

| 1510-1540 | Strong | N-H bend / C-N stretch |

| 1150-1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Representative MS Data (ESI+):

| m/z | Interpretation |

| 222.15 | [M+H]⁺ (Calculated: 222.15) |

| 166.10 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 122.10 | [M - Boc + H]⁺ (Loss of the Boc group) |

Conclusion and Future Directions

This guide has provided a detailed overview of the essential physical properties of this compound, a key intermediate in pharmaceutical synthesis. The provided protocols for synthesis and characterization are robust and reproducible, offering a solid foundation for researchers and drug development professionals. A thorough understanding of these properties is indispensable for optimizing reaction conditions, ensuring product purity, and facilitating a smooth transition from research to production. Further studies could involve the determination of crystallographic data to understand solid-state packing, which can influence dissolution rates and bioavailability in formulated drug products.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

-

MDPI. (2020). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl (2,4-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (2,4-dimethylphenyl)carbamate, with the CAS Number 885530-24-3, is a chemical compound that belongs to the carbamate class of organic molecules. Carbamates are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. The tert-butyl protecting group, often abbreviated as Boc, is a common feature in modern organic synthesis, particularly in the context of peptide synthesis and drug design. This guide provides a comprehensive overview of the chemical characteristics, synthesis, analysis, and handling of this compound, offering valuable insights for professionals in research and development.

The tert-butoxycarbonyl (Boc) group is widely employed as a protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The presence of the 2,4-dimethylphenyl moiety introduces specific steric and electronic features to the molecule, which can influence its reactivity and potential applications. This guide will delve into the specific attributes of this particular carbamate.

Chemical Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 885530-24-3

-

Molecular Formula: C₁₃H₁₉NO₂

-

Molecular Weight: 221.29 g/mol

The molecular structure of this compound is characterized by a central carbamate functional group linking a tert-butyl group and a 2,4-dimethylphenyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be predicted based on the characteristics of structurally similar tert-butyl phenylcarbamates.

| Property | Predicted Value/Information |

| Appearance | Expected to be a white to off-white solid.[3][4] |

| Melting Point | The melting point is likely to be in a range similar to other substituted tert-butyl phenylcarbamates, which can vary widely depending on the substitution pattern. For example, tert-butyl (4-methoxyphenyl)carbamate has a melting point of 94-96°C, while tert-butyl (4-hydroxyphenyl)carbamate melts at 145-147°C.[3] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and alcohols, and slightly soluble in water and petroleum ether.[5] |

| Stability | Stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[6] |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the amino group of 2,4-dimethylaniline using di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely used method for the introduction of the Boc protecting group.[1][2]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. Subsequently, add a base, such as triethylamine (TEA, 1.2 equivalents) or a catalytic amount of 4-dimethylaminopyridine (DMAP). The use of DMAP can significantly accelerate the reaction.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer. If THF is used, add an organic solvent like ethyl acetate for extraction. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound.

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Data (Predicted)

Based on the analysis of similar compounds, the following spectral characteristics are expected for this compound:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The two methyl groups on the phenyl ring will likely appear as singlets between 2.2 and 2.4 ppm. The aromatic protons will resonate in the region of 7.0-7.5 ppm, and the N-H proton of the carbamate will appear as a broad singlet.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon of the carbamate is expected to appear around 153 ppm. The carbons of the two methyl groups on the phenyl ring will be in the aliphatic region, and the aromatic carbons will be observed in the range of 120-140 ppm.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the carbamate group around 1700-1730 cm⁻¹. An N-H stretching vibration should be visible around 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will also be present.[8][9]

-

MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak [M]⁺ at m/z 221 would be expected. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group or the entire Boc group.

Applications in Research and Drug Development

Tert-butyl carbamates are of significant importance in medicinal chemistry and drug development. The Boc group serves as an excellent protecting group for amines, allowing for selective chemical transformations at other positions of a molecule.[1][2]

-

Intermediate in Organic Synthesis: this compound can serve as a key intermediate in the synthesis of more complex molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions such as amide bond formation, alkylation, or arylation.

-

Building Block for Bioactive Molecules: The 2,4-dimethylphenyl moiety can be a pharmacophore or a structural component of biologically active compounds. By protecting the amino group, this building block can be incorporated into larger molecular scaffolds. Carbamate-containing compounds have shown a wide range of biological activities and are present in numerous approved drugs.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible substances.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is crucial to consult the Safety Data Sheet (SDS) for detailed and specific safety information before handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its chemical characteristics, stemming from the combination of a Boc-protected amine and a substituted phenyl ring, make it a versatile building block. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in research and development. This guide provides a foundational understanding of these aspects to aid researchers in their scientific endeavors.

References

-

PubChem. Tert-butyl N-[1-(4-ethylphenyl)ethyl]carbamate. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1414-1425. [Link]

-

Pittelkow, M., et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2004(13), 2195-2202. [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

Kivala, M., et al. (2010). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molecular Diversity Preservation International. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]

-

PubChem. tert-Butyl 4-nitrophenylcarbamate. [Link]

-

PubChem. 2,4-Dimethylaniline. [Link]

-

Chemsrc. tert-Butyl methylcarbamate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. rsc.org [rsc.org]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. tert-Butyl methylcarbamate | CAS#:16066-84-5 | Chemsrc [chemsrc.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]

A Technical Guide to tert-Butyl (2,4-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (2,4-dimethylphenyl)carbamate, a key intermediate in organic synthesis. It covers the compound's identification, properties, a detailed synthesis protocol with mechanistic insights, its applications in research and development, and rigorous safety and handling procedures. This document is intended to serve as an expert resource for professionals in the chemical and pharmaceutical sciences.

Compound Identification and Physicochemical Properties

This compound is an aromatic carbamate featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 2,4-dimethylaniline core. The Boc group is one of the most common nitrogen-protecting groups in organic chemistry due to its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.

Table 1: Key Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 129822-43-1[1] |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | tert-butyl N-(2,4-dimethylphenyl)carbamate |

| Synonyms | Boc-2,4-dimethylaniline |

Table 2: Physicochemical Properties

| Property | Description | Source |

|---|---|---|

| Appearance | White to slightly yellow solid (needles or powder) | [2] |

| Solubility | Soluble in organic solvents like methylene chloride, chloroform, and alcohols. Slightly soluble in water. | [2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container, away from incompatible substances like strong oxidizing agents. |[1] |

Synthesis and Mechanism: Boc-Protection of 2,4-Dimethylaniline

The most common and straightforward synthesis of this compound involves the reaction of 2,4-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic attack of the aniline nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride.

Expertise & Causality: The choice of a base (e.g., triethylamine or DMAP) is crucial, though not always required. Its purpose is to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards the product. The solvent, typically an aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM), is chosen for its ability to dissolve both reactants without participating in the reaction.

Experimental Protocol: Synthesis

-

Preparation: In a round-bottomed flask under an inert atmosphere, dissolve 2,4-dimethylaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Reaction: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq). If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine can be added.

-

Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

-

Purification: The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve high purity.

Applications in Research and Drug Development

The primary application of this compound in research and drug development is as a protected building block. The Boc group is exceptionally useful in multi-step organic synthesis.

-

Protecting Group: In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to perform chemical transformations on other parts of a molecule without affecting a reactive amine group. The Boc group serves as a temporary "mask" for the aniline nitrogen, preventing it from undergoing undesired reactions (e.g., acylation, alkylation). This allows for selective chemistry to be performed elsewhere on the molecule.[3]

-

Intermediate for Complex Scaffolds: This compound is a valuable starting material. After protecting the nitrogen, the aromatic ring can be further functionalized, for example, through electrophilic aromatic substitution or lithiation followed by reaction with an electrophile. Subsequent removal of the Boc group unmasks the amine, which can then participate in further reactions, such as amide bond formation or reductive amination.

-

Medicinal Chemistry: Carbamates are a key structural motif in many approved drugs.[3] Boc-protected intermediates like this one are instrumental in the synthesis of compounds targeting a wide range of diseases. For instance, derivatives have been synthesized and evaluated for anti-inflammatory activity.[4]

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the highest standards of safety is paramount. The protocols described are self-validating systems designed to minimize exposure and risk.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Safety glasses with side-shields or goggles (conforming to EN166 or OSHA 29 CFR 1910.133). | To protect against dust, powders, and splashes causing serious eye irritation.[1][5] |

| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[1] |

| Body | Long-sleeved lab coat and appropriate protective clothing. | To minimize skin exposure.[1] |

| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH-approved respirator. | To prevent inhalation that may cause respiratory tract irritation.[1] |

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Skin Contact: Take off contaminated clothing.[1] Wash skin with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

-

Inhalation: Move person to fresh air and keep at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[5][6]

Conclusion

This compound is a valuable chemical intermediate whose utility is centered on the robust and reliable nature of the Boc-protecting group. Its straightforward synthesis and the stability of the carbamate bond make it an essential tool for synthetic chemists in academic research and industrial drug development. Understanding its properties, synthesis, and, most importantly, its safety profile allows researchers to effectively and safely leverage this compound in the creation of novel and complex molecular architectures.

References

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- Alfa Aesar. (2021). tert-Butyl carbamate Safety Data Sheet.

- Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192.

- TCI Chemicals. (2019). Tris(2,4-di-tert-butylphenyl) Phosphite Safety Data Sheet.

- Pittelkow, M., Nielsen, J., & Christensen, J. B. (2004).

- Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1436-1448.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

Sources

- 1. aksci.com [aksci.com]

- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

Spectral Analysis of Tert-butyl (2,4-dimethylphenyl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for Tert-butyl (2,4-dimethylphenyl)carbamate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of the molecule. In the absence of publicly available experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules to provide a robust and scientifically grounded predictive analysis.

Introduction

This compound, also known as N-Boc-2,4-dimethylaniline, is a protected form of 2,4-dimethylaniline. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis to temporarily mask the reactivity of the amine functionality, enabling selective transformations at other sites of the molecule. Accurate spectral characterization is paramount for verifying the successful synthesis and purity of this compound. This guide provides the expected spectral data and a detailed interpretation based on the compound's molecular structure.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are invaluable for structural confirmation.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, the tert-butyl group, and the N-H proton of the carbamate.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Multiplet | 3H | Aromatic protons (C3-H, C5-H, C6-H) |

| ~6.5 | Singlet | 1H | N-H |

| ~2.2-2.3 | Singlet | 6H | Ar-CH₃ (at C2 and C4) |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar structures. For instance, the aromatic protons of substituted phenyl rings typically appear in the 6.5-8.0 ppm region. The electron-donating nature of the methyl groups and the carbamate nitrogen will influence the precise shifts. The N-H proton of a carbamate often appears as a broad singlet around 6.5 ppm. The two aromatic methyl groups are expected to have very similar chemical environments, likely resulting in a single peak with an integration of 6H. The nine protons of the tert-butyl group are equivalent and will produce a sharp singlet at approximately 1.5 ppm, a characteristic signal for the Boc group.

B. Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C=O (Carbamate) |

| ~135-138 | Aromatic C (quaternary, C1) |

| ~130-135 | Aromatic C (quaternary, C2, C4) |

| ~127-130 | Aromatic CH (C5, C6) |

| ~125 | Aromatic CH (C3) |

| ~80 | -C(CH₃)₃ (quaternary) |

| ~28 | -C(CH₃)₃ |

| ~18-21 | Ar-CH₃ |

Causality Behind Predictions: The carbonyl carbon of the carbamate is characteristically deshielded and appears around 153 ppm. The quaternary carbon of the tert-butyl group is typically found around 80 ppm, while the methyl carbons of this group resonate at approximately 28 ppm. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbons bearing the methyl groups (C2 and C4) and the carbon attached to the nitrogen (C1) will be downfield compared to the other aromatic carbons.

C. Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

Caption: Workflow for NMR spectral acquisition and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1600, ~1520 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Causality Behind Predictions: The N-H stretching vibration of carbamates typically appears as a single, relatively sharp band around 3300 cm⁻¹. The strong band around 1710 cm⁻¹ is a hallmark of the carbonyl group in the carbamate linkage. The aliphatic C-H stretching from the tert-butyl and methyl groups will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to bands in the 1600-1500 cm⁻¹ region. The C-N and C-O stretching vibrations contribute to the fingerprint region of the spectrum.

B. Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

A. Predicted Mass Spectrum

For this compound (Molecular Weight: 221.30 g/mol ), the mass spectrum will likely show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure |

| 221 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₄H₈]⁺ |

| 121 | [C₈H₁₁N]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Causality Behind Predictions: The molecular ion peak at m/z 221 would confirm the molecular weight of the compound. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a peak at m/z 165. Cleavage of the carbamate bond can result in the formation of the 2,4-dimethylaniline radical cation at m/z 121. The highly stable tert-butyl cation at m/z 57 is also a very common and often abundant fragment for compounds containing a tert-butyl group.

Caption: Predicted fragmentation pathway of this compound.

B. Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and would likely be suitable for this molecule, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is often used with LC-MS and would likely produce a more prominent molecular ion peak.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The provided experimental protocols offer a framework for obtaining high-quality spectral data, ensuring the integrity and reliability of experimental results.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. Spectral Data for Organic Compounds. [Link]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility Profile of Tert-butyl (2,4-dimethylphenyl)carbamate

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive analysis of the solubility profile of Tert-butyl (2,4-dimethylphenyl)carbamate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document provides a foundational understanding of the principles governing its solubility, a predictive framework based on Hansen Solubility Parameters (HSP), and detailed experimental protocols for empirical validation. By elucidating the molecular interactions that dictate solubility, this guide aims to empower scientists to make informed decisions in solvent selection, process optimization, and formulation development.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Drug Development

The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in a given solvent system. In the realm of synthetic chemistry and drug development, understanding and predicting the solubility of a molecule like this compound is paramount. It dictates reaction kinetics, purification strategies, and ultimately, the bioavailability of an active pharmaceutical ingredient (API). A thorough comprehension of a compound's solubility profile enables the rational selection of solvents, preventing issues such as poor yield, difficult purifications, and inadequate formulation performance.

This guide delves into the specific solubility characteristics of this compound, a molecule featuring a bulky tert-butyl protecting group, a substituted aromatic ring, and a carbamate linkage. The interplay of these structural motifs results in a nuanced solubility behavior that necessitates a detailed investigation.

Theoretical Framework: Unraveling the Forces of Dissolution

The principle of "like dissolves like" serves as a fundamental tenet in predicting solubility.[1] This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its solubility in a particular organic solvent is governed by a balance of several interactions:

-

Van der Waals Forces (Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron distribution. The large, nonpolar regions of the this compound molecule, specifically the tert-butyl group and the dimethylphenyl ring, will primarily interact with solvents through these forces. Nonpolar solvents like hexanes and toluene will rely heavily on these interactions for dissolution.

-

Dipole-Dipole Interactions: The carbamate functional group (-NHCOO-) introduces polarity to the molecule due to the electronegativity difference between oxygen, nitrogen, and carbon atoms. Solvents with permanent dipoles, such as acetone and ethyl acetate, can engage in these stronger dipole-dipole interactions, enhancing solubility.

-

Hydrogen Bonding: The carbamate group also contains a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ester oxygens). Protic solvents, like alcohols, and other hydrogen bond-accepting solvents can form hydrogen bonds with this compound, significantly contributing to its solubility.

The overall solubility is a result of the competition between the solute-solute, solvent-solvent, and solute-solvent interactions. Dissolution is favored when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Predictive Modeling: Hansen Solubility Parameters (HSP)

To provide a more quantitative prediction of solubility, this guide utilizes the Hansen Solubility Parameter (HSP) model.[2][3] HSP theory decomposes the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] The principle is that substances with similar HSP values are likely to be miscible.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method, specifically the Hoftyzer-Van Krevelen method, provides a reliable estimation.[4][5] This method assigns specific values to the different functional groups within the molecule, which are then used to calculate the overall HSP.

The molecular structure of this compound can be broken down into the following contributing groups:

-

-C(CH₃)₃ (tert-butyl group)

-

Aromatic ring (phenylene)

-

2 x -CH₃ (aromatic methyl groups)

-

-NH-COO- (carbamate linkage)

By utilizing established group contribution values from the literature, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Dispersion (δD) (MPa½) | Polar (δP) (MPa½) | Hydrogen Bonding (δH) (MPa½) |

| Estimated Value | 18.5 | 5.2 | 6.8 |

Predicting Solubility in Common Organic Solvents

With the estimated HSP of this compound, we can predict its relative solubility in a range of common organic solvents. The "Hansen distance" (Ra) between the solute and a solvent quantifies their similarity in terms of cohesive energy densities. A smaller Ra value indicates a higher likelihood of good solubility.

The Hansen distance is calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

Table 2 provides a list of common organic solvents, their respective Hansen Solubility Parameters, and the calculated Hansen distance (Ra) to this compound. This table serves as a predictive guide for solvent screening.

Table 2: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Distance (Ra)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 5.3 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.8 | Very Good |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 1.5 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 6.4 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.0 | Very Good |

| Methanol | 15.1 | 12.3 | 22.3 | 16.6 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.5 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.2 | Poor to Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.4 | Poor |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.8 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.8 | Poor to Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 9.7 | Moderate |

Disclaimer: These are predicted values. Experimental verification is crucial.

The following diagram illustrates the workflow for predicting solubility using Hansen Solubility Parameters.

Caption: Workflow for predicting the solubility of a compound using the Hansen Solubility Parameter group contribution method.

Experimental Protocols for Solubility Determination

While predictive models offer valuable guidance, empirical determination of solubility is essential for accurate and reliable data. This section provides detailed, step-by-step methodologies for two common and robust techniques: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method for Saturated Solubility Determination

The gravimetric method is a classic and highly accurate technique for determining the thermodynamic solubility of a compound.[4][5][6][7][8] It involves creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid ensures that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a pre-weighed (tared) evaporating dish or vial. This step removes any remaining undissolved microparticles.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporating dish or vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can also be used to facilitate evaporation.

-

Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).

-

The following diagram outlines the gravimetric solubility determination workflow.

Caption: Step-by-step workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry for Solubility Determination

UV-Vis spectrophotometry is a rapid and sensitive method for determining solubility, particularly for compounds that possess a chromophore.[1][9][10][11][12][13] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Prerequisites:

-

This compound must have a significant UV absorbance at a specific wavelength.

-

The chosen solvent must be transparent in the UV-Vis region of interest.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes for preparing standard solutions

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be performed at this wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Carefully dilute a known volume of the filtered saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent.

-

The following diagram illustrates the workflow for solubility determination using UV-Vis spectroscopy.

Caption: Workflow for determining solubility via UV-Vis spectrophotometry.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility profile of this compound, integrating theoretical principles with a predictive modeling framework and detailed experimental protocols. The application of Hansen Solubility Parameters offers a powerful tool for the initial screening of solvents, enabling researchers to narrow down the most promising candidates for experimental validation. The provided gravimetric and UV-Vis spectrophotometry methods represent robust and reliable approaches for obtaining accurate quantitative solubility data.

For drug development professionals, this information is crucial for optimizing reaction conditions, developing efficient purification strategies, and designing stable and effective formulations. Future work should focus on the experimental determination of the Hansen Solubility Parameters for this compound to refine the predictive model. Additionally, investigating the effect of temperature on solubility will provide a more complete understanding of its behavior in various processing conditions. By leveraging the insights and methodologies presented in this guide, researchers can navigate the complex solvent landscape with greater confidence and efficiency.

References

-

Libretexts. (2021, August 15). 2.1: The "Like Dissolves Like" Rule. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Steps in Gravimetric Analysis. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Al-Hamdani, J. A. S., Al-Khafaji, Y. Q., & Al-Zuhairi, A. J. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102373. [Link]

-

Deneme, I., Yildiz, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Solubility of Things. (n.d.). Gravimetric Analysis. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Scribd. (n.d.). Understanding Gravimetric Methods. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 01-03. [Link]

-

Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(1), 5-8. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Li, Y., Liu, H., & Chen, C. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 13(21), 3795. [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. researchgate.net [researchgate.net]

- 3. kinampark.com [kinampark.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl (4-(tert-butyl)phenyl)carbamate | C15H23NO2 | CID 2741327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. shsu.edu [shsu.edu]

- 12. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 13. Hansen solubility parameters [stenutz.eu]

The Art of Reactivity: An In-depth Technical Guide to the Carbamate Group in Substituted Phenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, particularly when attached to a phenyl ring, is a cornerstone of modern organic chemistry and medicinal chemistry. Its unique electronic and steric properties govern a wide range of chemical transformations, making a deep understanding of its reactivity paramount for designing novel molecules, from pharmaceuticals to advanced materials.[1][2] This guide provides a comprehensive exploration of the fundamental reactivity of the carbamate group in substituted phenyl compounds, offering insights into reaction mechanisms, the influence of substituents, and practical experimental considerations.

The Electronic Landscape of the Phenyl Carbamate Group

The reactivity of the carbamate group is intrinsically linked to the delocalization of the nitrogen lone pair into the carbonyl group, creating a resonance-stabilized amide-like structure. This resonance has a profound impact on the electrophilicity of the carbonyl carbon and the acidity of the N-H proton. Three primary resonance structures contribute to the overall electronic distribution of the carbamate moiety.[3]

The introduction of a phenyl ring attached to the carbamate oxygen (an O-phenyl carbamate) or nitrogen (an N-phenyl carbamate) introduces further electronic complexity. The phenyl ring can engage in resonance with the carbamate group, and its reactivity is, in turn, modulated by the electronic nature of the carbamate. The interplay of inductive and resonance effects of substituents on the phenyl ring dictates the overall reactivity of the molecule.[4]

The Influence of Phenyl Substituents: A Tale of Two Effects

The nature and position of substituents on the phenyl ring are critical determinants of the carbamate group's reactivity. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Activating and Deactivating the Ring

Substituents on the phenyl ring can either donate or withdraw electron density, thereby influencing the nucleophilicity of the ring and the reactivity of the carbamate group itself.

-

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and alkyl (-R) increase the electron density of the phenyl ring through resonance and inductive effects, making the ring more susceptible to electrophilic aromatic substitution.[5] These groups are generally considered "activating" and direct incoming electrophiles to the ortho and para positions.[6][7]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyls (-C=O) decrease the electron density of the ring, making it less reactive towards electrophiles.[5] These "deactivating" groups typically direct incoming electrophiles to the meta position.[6][7]

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reaction rates and equilibria of substituted aromatic compounds. For instance, in the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a Hammett sensitivity (ρ) of 2.86 was observed, indicating a significant buildup of negative charge in the transition state, which is stabilized by electron-withdrawing substituents.[8]

Steric Hindrance: The Role of Bulk and Proximity

The size and location of substituents on the phenyl ring can sterically hinder the approach of reagents to the carbamate group or adjacent positions on the ring.[9] Ortho-substituents, in particular, can have a pronounced effect on reaction rates by physically blocking the reactive center.[10] This steric hindrance can be a crucial factor in directing the regioselectivity of reactions.

Key Reaction Mechanisms of Phenyl Carbamates

The carbamate group in substituted phenyl compounds undergoes a variety of important reactions, each with distinct mechanistic pathways.

Hydrolysis: A Dichotomy of Mechanisms

The hydrolysis of phenyl carbamates, particularly under basic conditions, can proceed through two primary mechanisms: the E1cB (Elimination Unimolecular conjugate Base) mechanism and the BAc2 (Base-catalyzed Acyl-2) mechanism.

-

E1cB Mechanism: This pathway is prevalent for carbamates with a proton on the nitrogen atom. It involves the initial deprotonation of the nitrogen to form an anionic intermediate, which then eliminates the phenoxide leaving group to form a transient isocyanate. The isocyanate is subsequently attacked by water or hydroxide to yield the corresponding amine and carbonate.[8][11][12] The rate of this reaction is highly sensitive to the electronic nature of the phenoxide leaving group, with electron-withdrawing substituents accelerating the reaction by stabilizing the developing negative charge on the oxygen atom.[8]

Diagram: E1cB Hydrolysis of a Phenyl Carbamate

Caption: The E1cB mechanism for the hydrolysis of a primary or secondary phenyl carbamate.

-

BAc2 Mechanism: For N,N-disubstituted carbamates, which lack a proton on the nitrogen, the E1cB pathway is not possible. In these cases, hydrolysis proceeds through a direct nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the phenoxide leaving group.[11][12]

Nucleophilic Substitution: A Concerted or Stepwise Affair

Phenyl carbamates can undergo nucleophilic substitution at the carbonyl carbon. The mechanism of these reactions can be either concerted or stepwise, depending on the nature of the nucleophile, the leaving group, and the substituents on the phenyl ring. For instance, the aminolysis of aryl N-phenyl thiocarbamates with benzylamines is proposed to proceed through a concerted mechanism, in contrast to the stepwise process observed for their oxygen-containing counterparts, aryl N-phenylcarbamates.[13][14] The greater reactivity of the thiocarbamates is attributed to the better leaving group ability of the thiophenoxide.[13]

Rearrangement Reactions: The Snieckus-Fries Rearrangement

Aryl carbamates are excellent substrates for the Snieckus-Fries rearrangement, a powerful tool for the synthesis of ortho-acylated phenols. This reaction involves the ortho-metalation of the aryl carbamate with a strong base, such as sodium diisopropylamide (NaDA), followed by an intramolecular nucleophilic attack of the resulting arylsodium species on the carbamoyl group.[15] The rate-limiting step can be either the metalation or the rearrangement, depending on the steric and electronic properties of the carbamate and the substituents on the aromatic ring.[15]

Diagram: Snieckus-Fries Rearrangement of an Aryl Carbamate

Caption: The general workflow of the Snieckus-Fries rearrangement.

Synthesis of Substituted Phenyl Carbamates

The synthesis of substituted phenyl carbamates can be achieved through several methods. A common approach involves the reaction of a substituted phenol with a formamide in the presence of an iron(II) bromide catalyst.[1] Another versatile method is the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates.[16] The choice of synthetic route often depends on the desired substitution pattern and the presence of other functional groups in the molecule.[16]

Experimental Protocol: Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates[16]

-

Dissolve the substituted phenyl chlorocarbonate (5 mmol) in dry diethyl ether (5 mL).

-

In a separate flask, dissolve the substituted 2-(aminomethyl)phenol (5 mmol) and triethylamine (TEA) (6 mmol) in diethyl ether (10 mL).

-

Add the phenyl chlorocarbonate solution to the amine solution over 20 minutes at 10 °C.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Saturate the mixture with dry hydrogen chloride gas.

-